1,6-Dibromo-3,8-di-tert-butylpyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dibromo-3,8-di-tert-butylpyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its versatile properties and applications in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dibromo-3,8-di-tert-butylpyrene typically involves the bromination of 3,8-di-tert-butylpyrene. One common method includes dissolving 3,8-di-tert-butylpyrene in carbon tetrachloride and adding a bromine solution in carbon tetrachloride. The reaction mixture is stirred for approximately 2 hours until the red solution turns yellow. The product is then extracted with water and purified through multiple recrystallizations from toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yields and purity. These methods often involve the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions and minimize contamination .
Chemical Reactions Analysis
Types of Reactions
1,6-Dibromo-3,8-di-tert-butylpyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form pyrenequinones and other oxygenated derivatives.
Reduction Reactions: The bromine atoms can be reduced to form hydrogenated pyrene derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst
Major Products Formed
Substitution: Various functionalized pyrene derivatives.
Oxidation: Pyrenequinones and related compounds.
Reduction: Hydrogenated pyrene derivatives
Scientific Research Applications
1,6-Dibromo-3,8-di-tert-butylpyrene has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Materials Science: Employed in the development of organic semiconductors and light-emitting devices.
Environmental Studies: Utilized in the study of polycyclic aromatic hydrocarbons and their environmental impact.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a probe for studying biological processes
Mechanism of Action
The mechanism of action of 1,6-Dibromo-3,8-di-tert-butylpyrene involves its ability to undergo electrophilic aromatic substitution reactionsThis reactivity is further enhanced by the presence of tert-butyl groups, which provide steric protection and stabilize the intermediate products .
Comparison with Similar Compounds
Similar Compounds
1,3,6,8-Tetrabromopyrene: Another brominated pyrene derivative with four bromine atoms.
1,8-Dibromo-3,6-di-tert-butylpyrene: A similar compound with bromine atoms at the 1 and 8 positions.
3,6-Di-tert-butylcarbazole: A related compound with tert-butyl groups at the 3 and 6 positions .
Uniqueness
1,6-Dibromo-3,8-di-tert-butylpyrene is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. The presence of bromine atoms at the 1 and 6 positions allows for selective functionalization, while the tert-butyl groups at the 3 and 8 positions enhance the compound’s stability and solubility .
Properties
Molecular Formula |
C24H24Br2 |
---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
1,6-dibromo-3,8-ditert-butylpyrene |
InChI |
InChI=1S/C24H24Br2/c1-23(2,3)17-11-19(25)15-10-8-14-18(24(4,5)6)12-20(26)16-9-7-13(17)21(15)22(14)16/h7-12H,1-6H3 |
InChI Key |
DBACWNPAVLSOGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3C(C)(C)C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.